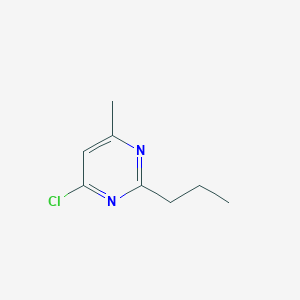

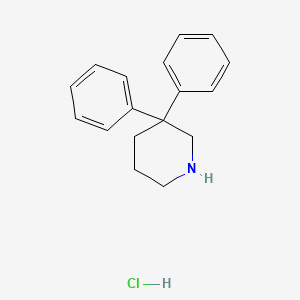

![molecular formula C9H6ClNO3 B1356522 Methyl 5-chlorobenzo[d]oxazole-2-carboxylate CAS No. 27383-92-2](/img/structure/B1356522.png)

Methyl 5-chlorobenzo[d]oxazole-2-carboxylate

Descripción general

Descripción

“Methyl 5-chlorobenzo[d]oxazole-2-carboxylate” is a chemical compound with the molecular formula C9H6ClNO3 . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of “this compound” involves a reaction with 5-chlorobenzo[d]oxazole, a catalyst, potassium tert-butoxide, and methyl iodide . The reaction is carried out at 80°C for 18 hours under normal pressure. After cooling to 65°C, methyl iodide is added and the reaction is stirred at 65°C for 1 hour .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H6ClNO3/c1-13-9(12)8-11-6-4-5(10)2-3-7(6)14-8/h2-4H,1H3 . This indicates the presence of 9 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms .Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 211.6 .Aplicaciones Científicas De Investigación

Photochemistry and Vibrational Spectra

Methyl 5-chlorobenzo[d]oxazole-2-carboxylate's photochemistry has been explored through studies like the one by Lopes et al. (2011). They synthesized and isolated methyl 4-chloro-5-phenylisoxazole-3-carboxylate, a related compound, and analyzed its conformers and photoproducts. This study provides insights into the photophysical behavior of such compounds, which can be crucial for developing new materials or chemical processes (Lopes et al., 2011).

Synthesis and Inhibitory Activity on Blood Platelet Aggregation

Ozaki et al. (1983) focused on synthesizing methyl 5-substituted oxazole-4-carboxylates, investigating their potential in inhibiting blood platelet aggregation. Such research contributes to understanding the therapeutic potential of oxazole derivatives in treating conditions related to blood clotting and circulation (Ozaki et al., 1983).

Applications in Synthesizing Fluorescent Probes

Ferreira et al. (2010) explored the synthesis of various oxazole-4-carboxylates and their photophysical properties. The fluorescent characteristics of these compounds make them suitable candidates for use as fluorescent probes in biochemical and medical research, offering tools for imaging and diagnostics (Ferreira et al., 2010).

Anticancer Activity

A study by Pilyo et al. (2020) synthesized new 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates and evaluated their anticancer activity. This research highlights the potential of such compounds in developing new treatments for various types of cancer, contributing to the ongoing search for effective anticancer agents (Pilyo et al., 2020).

Enantioselective Synthesis

Magata et al. (2017) reported the enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, showcasing the importance of stereochemistry in developing pharmaceuticals and fine chemicals. This type of research is vital for the pharmaceutical industry, where the chirality of molecules can significantly affect drug efficacy (Magata et al., 2017).

Antimicrobial Agents Synthesis

Research has also delved into synthesizing new derivatives of pyrrole with oxazole fragments for antimicrobial applications. These studies aim to develop new compounds with potential use in combating bacterial and fungal infections, addressing the growing concern of antimicrobial resistance (Biointerface Research in Applied Chemistry, 2020).

Synthesis of Macrolides

Wasserman et al. (1981) studied the use of oxazoles as masked forms of activated carboxylic acids, which could be employed for synthesizing macrolides. This approach demonstrates the versatility of oxazole derivatives in organic synthesis, particularly in creating complex natural products like macrolides, which have various pharmaceutical applications (Wasserman et al., 1981).

Gold Catalysis in Synthesis

Hashmi et al. (2004) explored the synthesis of oxazoles via gold catalysis, demonstrating a method to produce these compounds under mild reaction conditions. This research contributes to the field of catalysis, offering more efficient and environmentally friendly pathways for synthesizing heterocyclic compounds (Hashmi et al., 2004).

Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids

Serebryannikova et al. (2019) reported the synthesis of isoxazole-4-carboxylic acid derivatives, showcasing the flexibility of oxazole derivatives in synthesizing a variety of functional molecules. This type of research is crucial in developing new materials and pharmaceuticals (Serebryannikova et al., 2019).

Safety and Hazards

Mecanismo De Acción

Target of Action

Methyl 5-chlorobenzo[d]oxazole-2-carboxylate is a chemical compound with potential antimicrobial activity . .

Mode of Action

It is known that benzoxazole derivatives, to which this compound belongs, have been evaluated for their antimicrobial activity .

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is bbb permeant .

Result of Action

It is known that benzoxazole derivatives have shown antimicrobial activity against certain bacterial and fungal strains .

Action Environment

It is recommended that the compound be stored in a dry room at normal temperature .

Propiedades

IUPAC Name |

methyl 5-chloro-1,3-benzoxazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3/c1-13-9(12)8-11-6-4-5(10)2-3-7(6)14-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEDFEOWFUPXIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(O1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00538015 | |

| Record name | Methyl 5-chloro-1,3-benzoxazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00538015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27383-92-2 | |

| Record name | 2-Benzoxazolecarboxylic acid, 5-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27383-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-chloro-1,3-benzoxazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00538015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1356445.png)